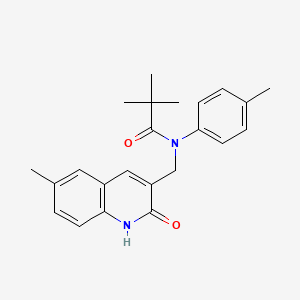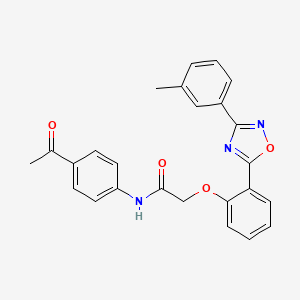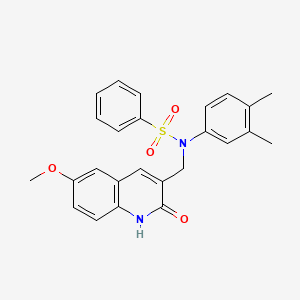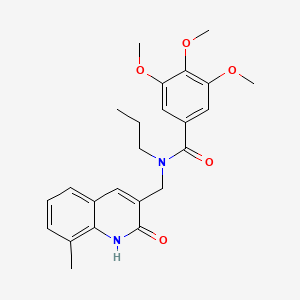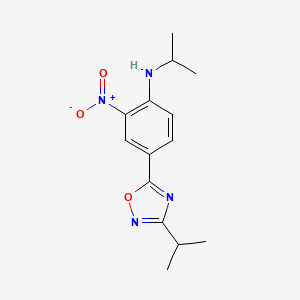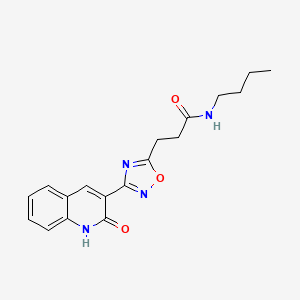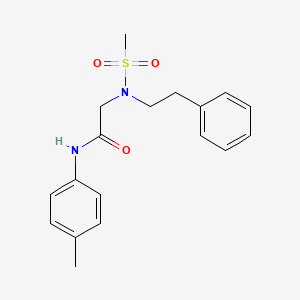
2-(N-phenethylmethylsulfonamido)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-phenethylmethylsulfonamido)-N-(p-tolyl)acetamide, also known as PTAC, is a chemical compound that has been studied extensively for its potential applications in scientific research. PTAC is a sulfonamide compound that has been shown to have several interesting properties that make it useful for a variety of research purposes. In
Wirkmechanismus
The mechanism of action of 2-(N-phenethylmethylsulfonamido)-N-(p-tolyl)acetamide is not fully understood, but it is thought to involve several different pathways. 2-(N-phenethylmethylsulfonamido)-N-(p-tolyl)acetamide has been shown to inhibit the activity of several different enzymes that are involved in cancer cell growth and proliferation. Additionally, 2-(N-phenethylmethylsulfonamido)-N-(p-tolyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(N-phenethylmethylsulfonamido)-N-(p-tolyl)acetamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(N-phenethylmethylsulfonamido)-N-(p-tolyl)acetamide has been shown to have antioxidant properties, which could make it useful in the treatment of a variety of other diseases. Additionally, 2-(N-phenethylmethylsulfonamido)-N-(p-tolyl)acetamide has been shown to have neuroprotective effects, which could make it useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(N-phenethylmethylsulfonamido)-N-(p-tolyl)acetamide is its potent anti-cancer activity. Additionally, 2-(N-phenethylmethylsulfonamido)-N-(p-tolyl)acetamide has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a variety of other diseases. However, there are some limitations to the use of 2-(N-phenethylmethylsulfonamido)-N-(p-tolyl)acetamide in lab experiments. For example, 2-(N-phenethylmethylsulfonamido)-N-(p-tolyl)acetamide can be difficult to synthesize, and its stability can be affected by a variety of factors, including temperature and pH.
Zukünftige Richtungen
There are several future directions for research on 2-(N-phenethylmethylsulfonamido)-N-(p-tolyl)acetamide. One area of research that is particularly promising is the development of 2-(N-phenethylmethylsulfonamido)-N-(p-tolyl)acetamide derivatives that have improved stability and potency. Additionally, further research is needed to fully understand the mechanism of action of 2-(N-phenethylmethylsulfonamido)-N-(p-tolyl)acetamide and to identify additional pathways that may be involved in its anti-cancer activity. Finally, there is a need for further research to explore the potential applications of 2-(N-phenethylmethylsulfonamido)-N-(p-tolyl)acetamide in the treatment of other diseases, including neurological disorders and inflammatory diseases.
Conclusion:
In conclusion, 2-(N-phenethylmethylsulfonamido)-N-(p-tolyl)acetamide is a chemical compound that has been studied extensively for its potential applications in scientific research. 2-(N-phenethylmethylsulfonamido)-N-(p-tolyl)acetamide has been shown to have potent anti-cancer activity, as well as anti-inflammatory and antioxidant properties. While there are some limitations to the use of 2-(N-phenethylmethylsulfonamido)-N-(p-tolyl)acetamide in lab experiments, there are several promising future directions for research on this compound. With further research, 2-(N-phenethylmethylsulfonamido)-N-(p-tolyl)acetamide could potentially be used in the development of new treatments for a variety of diseases.
Synthesemethoden
The synthesis of 2-(N-phenethylmethylsulfonamido)-N-(p-tolyl)acetamide involves several steps, including the reaction of p-toluenesulfonyl chloride with N-phenethylmethylamine to form N-phenethylmethylsulfonamide. This intermediate is then reacted with acetyl chloride to form 2-(N-phenethylmethylsulfonamido)-N-(p-tolyl)acetamide. The synthesis of 2-(N-phenethylmethylsulfonamido)-N-(p-tolyl)acetamide has been studied extensively, and several variations of the reaction conditions have been reported in the literature.
Wissenschaftliche Forschungsanwendungen
2-(N-phenethylmethylsulfonamido)-N-(p-tolyl)acetamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research for 2-(N-phenethylmethylsulfonamido)-N-(p-tolyl)acetamide is in the field of cancer research. 2-(N-phenethylmethylsulfonamido)-N-(p-tolyl)acetamide has been shown to have potent anti-cancer activity in several different types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, 2-(N-phenethylmethylsulfonamido)-N-(p-tolyl)acetamide has been shown to have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of a variety of other diseases.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-15-8-10-17(11-9-15)19-18(21)14-20(24(2,22)23)13-12-16-6-4-3-5-7-16/h3-11H,12-14H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPYZRANVKERQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
51.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194794 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B7705088.png)
![N,4-dimethyl-N-({N'-[(Z)-[4-(propan-2-yl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B7705098.png)


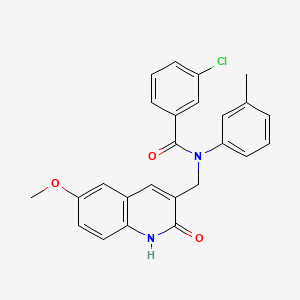

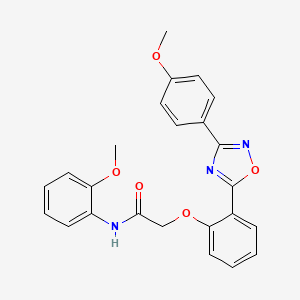
![2-phenoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7705115.png)
